(2-(Methoxymethyl)thiazol-5-yl)methanol

Catalog No.
S841344
CAS No.
1267793-44-1
M.F
C6H9NO2S
M. Wt
159.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(Methoxymethyl)thiazol-5-yl)methanol

CAS Number

1267793-44-1

Product Name

(2-(Methoxymethyl)thiazol-5-yl)methanol

IUPAC Name

[2-(methoxymethyl)-1,3-thiazol-5-yl]methanol

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

InChI

InChI=1S/C6H9NO2S/c1-9-4-6-7-2-5(3-8)10-6/h2,8H,3-4H2,1H3

InChI Key

BCJKVNCPCFIWEO-UHFFFAOYSA-N

SMILES

COCC1=NC=C(S1)CO

Canonical SMILES

COCC1=NC=C(S1)CO

(2-(Methoxymethyl)thiazol-5-yl)methanol is a chemical compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. Its molecular formula is C6H9NO2SC_6H_9NO_2S, and it has a molecular weight of approximately 159.20 g/mol. This compound is notable for its methoxymethyl group attached to the thiazole ring, which contributes to its unique chemical properties and potential biological activities .

Due to the lack of specific data, it's difficult to assess the safety hazards of (2-(Methoxymethyl)thiazol-5-yl)methanol. However, thiazole derivatives can exhibit varying degrees of toxicity [].

General Safety Precautions

  • As a general precaution when handling unknown compounds, it's advisable to wear gloves, eye protection, and work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.

  • Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to corresponding alcohols or amines with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxymethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups through reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in either acidic or neutral conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Research indicates that (2-(Methoxymethyl)thiazol-5-yl)methanol exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, which modulate their activity. For example, it may inhibit microbial growth by disrupting essential metabolic pathways or induce apoptosis in cancer cells through targeted signaling pathways.

The synthesis of (2-(Methoxymethyl)thiazol-5-yl)methanol typically involves the nucleophilic addition reaction of a thiazole derivative with a methoxymethylating agent. A common synthetic route includes:

  • Starting Material: 2-chloromethylthiazole.
  • Reagents: Methanol and a base (e.g., sodium hydroxide).
  • Conditions: The reaction is conducted under reflux to ensure complete conversion of starting materials into the desired product.

Industrial production may utilize similar methods on a larger scale, optimizing conditions for yield and purity using continuous flow reactors .

(2-(Methoxymethyl)thiazol-5-yl)methanol has diverse applications across various fields:

  • Biological Research: Investigated for its antimicrobial and anticancer properties.
  • Pharmaceutical Development: Explored as a lead compound for new drug development targeting various diseases.
  • Industrial Use: Employed in producing specialty chemicals and as an intermediate in synthesizing agrochemicals and dyes .

Studies examining the interactions of (2-(Methoxymethyl)thiazol-5-yl)methanol with biological targets have revealed its potential to modulate enzyme activity and influence cellular signaling pathways. These interactions are critical in understanding its therapeutic potential and guiding further research into its applications in medicine and biotechnology.

Several compounds share structural similarities with (2-(Methoxymethyl)thiazol-5-yl)methanol, each exhibiting unique properties:

Compound NameCAS NumberKey Features
(2-Methylthiazol-5-yl)methanol56012-38-5Lacks methoxymethyl group; potential biological activity .
(4-Methylthiazol-5-yl)methanol102894-728Similar thiazole structure; different methyl substitution .
(2-(Methylthio)thiazol-5-yl)methanol1782506-90-4Contains a methylthio group; different reactivity profile .

Uniqueness

The uniqueness of (2-(Methoxymethyl)thiazol-5-yl)methanol lies in its specific methoxymethyl substitution on the thiazole ring, which enhances its solubility and reactivity compared to other thiazole derivatives. This modification potentially increases its biological efficacy, making it a valuable candidate for further pharmacological exploration .

XLogP3

-0.2

Dates

Modify: 2023-08-16

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